Cas no 56530-47-3 ((1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate)
![(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate structure](https://it.kuujia.com/scimg/cas/56530-47-3x500.png)
56530-47-3 structure
Nome del prodotto:(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
- 12-Deoxy-phorbol-13-dodecanoate
- CHEMBL4586202
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-4a-beta,7b-alpha,9a-alpha-trihydroxy-, 9a-dodecanoate
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
- DTXSID70971975
- 12-Deoxyphorbol-13-dodecanoate
- 56530-47-3
-
- Inchi: InChI=1S/C32H50O6/c1-6-7-8-9-10-11-12-13-14-15-26(34)38-31-18-22(3)32(37)24(27(31)29(31,4)5)17-23(20-33)19-30(36)25(32)16-21(2)28(30)35/h16-17,22,24-25,27,33,36-37H,6-15,18-20H2,1-5H3/t22-,24+,25-,27-,30-,31+,32-/m1/s1
- Chiave InChI: XREDRJVZJRMVHB-GRYPTCQRSA-N
- Sorrisi: CCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C
Proprietà calcolate
- Massa esatta: 530.3609
- Massa monoisotopica: 530.361
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 38
- Conta legami ruotabili: 13
- Complessità: 980
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.9
- Superficie polare topologica: 104Ų
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 647.3°C at 760 mmHg
- Punto di infiammabilità: 199.7°C
- Indice di rifrazione: 1.559
- PSA: 104.06
- LogP: 5.43110
(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate Letteratura correlata
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
2. Book reviews
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
5. Back matter
56530-47-3 ((1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate) Prodotti correlati
- 2137837-07-9(8-methyl-2-({2-(trimethylsilyl)ethylsulfanyl}methyl)imidazo1,2-apyridine)
- 1806919-95-8(3-Chloro-4-(difluoromethyl)-5-fluoro-2-nitropyridine)
- 852167-53-4(ethyl 2-(2-{4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)acetate)
- 2137779-78-1(4-Oxazolecarboxylic acid, 5-[(phenylamino)methyl]-)
- 2098097-71-1(2-Ethyl-4-methoxyquinoline-6-carboxylic acid)
- 1344273-47-7(4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde)
- 51163-24-7(Cyclohexanemethyl isocyanate)
- 332385-73-6(<br>[4,6-Bis-(4-chloro-phenyl)-3-cyano-pyridin-2-ylsulfanyl]-acetic acid isopro pyl ester)
- 2639433-46-6(2-{(benzyloxy)carbonyl(cyclopropyl)amino}-6-methylpyridine-4-carboxylic acid)
- 1237138-21-4(3-(Trifluoromethoxy)-2'-(trifluoromethyl)biphenyl-4-carbonitrile)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
